molecular formula C12H9ClN4O4 B15340361 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine

3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B15340361
M. Wt: 308.68 g/mol
InChI Key: XUBXHDXUMFHBMU-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine is a nitroheterocyclic compound featuring a fused imidazo[2,1-b][1,3]oxazine core substituted with a 6-chloropyridinylmethoxy group at position 3 and a nitro group at position 5.

The compound’s nitro group is critical for bioactivation via nitroreductase enzymes, a mechanism shared with pretomanid, a tuberculosis drug targeting dormant mycobacteria . Its pyridine moiety may enhance solubility and bioavailability, as observed in second-generation analogues like DNDI-0690 derivatives .

Properties

Molecular Formula

C12H9ClN4O4

Molecular Weight

308.68 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methoxy]-7-nitro-7H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C12H9ClN4O4/c13-9-2-1-8(5-14-9)7-20-11-6-15-12-16(11)4-3-10(21-12)17(18)19/h1-6,10H,7H2

InChI Key

XUBXHDXUMFHBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2OC1[N+](=O)[O-])OCC3=CN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-chloro-3-pyridinemethanol, is reacted with a suitable base and a methoxy group donor to form 6-chloro-3-(methoxymethyl)pyridine.

    Construction of the Imidazo-Oxazine Core: The pyridine intermediate is then subjected to cyclization reactions with appropriate reagents to form the imidazo-oxazine core. This step often involves the use of nitro-substituted precursors and cyclization agents under controlled conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and methoxy groups on the pyridine ring may enhance binding affinity to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Pyridine Derivatives (DNDI-0690 Series)

Example : 7-Methyl-2-nitro-7-({[5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

  • Structural Differences : Incorporates a trifluoromethylpyridine group and a methyl substituent on the oxazine ring.
  • Pharmacological Activity: Achieves >96% reduction in L. donovani burden in mice at 50 mg/kg (oral, bid) with improved bioavailability compared to earlier analogues .
  • Key Advantage : Enhanced solubility and safety profile due to pyridine modifications .

Nitroimidazole-Oxazolidinone Conjugates

Example : (5R)-3-(3-Fluoro-4-(6-((7-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methoxy)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (19c)

  • Structural Differences: Combines the imidazo-oxazine core with an oxazolidinone moiety and fluoro-phenyl group.
  • Pharmacological Activity: Targets anaerobic bacteria via synergistic nitroimidazole-oxazolidinone action, with LC-MS confirming molecular integrity (m/z = 500 [M+H]+) .
  • Key Advantage : Dual mechanism of action (nitroreductase activation + ribosomal inhibition) .

Benzo[e][1,3]oxazine Derivatives

Examples : NSC777205 and NSC777207

  • Structural Differences : Replace the imidazo ring with a benzo[e][1,3]oxazine scaffold and incorporate chloro-fluorophenyl groups.
  • Pharmacokinetics : NSC777205 exhibits 2-fold higher blood-brain barrier (BBB) permeability than NSC777207, critical for CNS-targeted therapies .
  • Drug-Likeness : Both satisfy Lipinski’s rules, with favorable solubility and low acute toxicity in rats .

Anti-Tuberculosis Imidazo-Oxazines

Example : Pretomanid Analogues

  • Structural Differences : Lack pyridine substituents but retain the nitroimidazole-oxazine core.
  • Key Advantage : Specificity for mycobacterial nitroreductases, minimizing off-target effects .

Comparative Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Class Key Substituents Molecular Weight Target Pathogen/Application Efficacy/IC50
3-(6-Chloro-pyridin-3-ylmethoxy) 6-Chloropyridinylmethoxy, nitro ~380 (estimated) Potential antiparasitic/antibacterial N/A (structural inference)
DNDI-0690 Analogue Trifluoromethylpyridine, methyl ~420 Leishmania donovani >96% parasite reduction
Oxazolidinone Conjugate (19c) Fluoro-phenyl, oxazolidinone 500 Anaerobic bacteria Synergistic activity
NSC777205 Chloro-fluorophenyl, benzo-oxazine ~350 Oncogenic kinases (c-Met/EGFR) Lead-like properties
Pretomanid Analogue Nitroimidazole-oxazine ~359 MDR-TB Comparable to pretomanid

Key Findings and Implications

  • Structural-Activity Relationship (SAR) : Pyridine and trifluoromethyl groups enhance solubility and bioavailability in antikinetoplastid agents, while nitro group positioning dictates nitroreductase specificity .
  • Therapeutic Flexibility : The imidazo-oxazine scaffold adapts to diverse targets (parasites, bacteria, kinases) via substituent modifications .
  • Safety : Low cytotoxicity in imidazo-oxazines (e.g., anti-TB derivatives) contrasts with moderate acute toxicity in benzo-oxazines, highlighting scaffold-dependent safety profiles .

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